3-(Pyrrolidin-1-yl)propanamide 3-(Pyrrolidin-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 24438-88-8
VCID: VC3934576
InChI: InChI=1S/C7H14N2O/c8-7(10)3-6-9-4-1-2-5-9/h1-6H2,(H2,8,10)
SMILES: C1CCN(C1)CCC(=O)N
Molecular Formula: C7H14N2O
Molecular Weight: 142.2 g/mol

3-(Pyrrolidin-1-yl)propanamide

CAS No.: 24438-88-8

Cat. No.: VC3934576

Molecular Formula: C7H14N2O

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyrrolidin-1-yl)propanamide - 24438-88-8

Specification

CAS No. 24438-88-8
Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
IUPAC Name 3-pyrrolidin-1-ylpropanamide
Standard InChI InChI=1S/C7H14N2O/c8-7(10)3-6-9-4-1-2-5-9/h1-6H2,(H2,8,10)
Standard InChI Key CGKYDLSLIFODDP-UHFFFAOYSA-N
SMILES C1CCN(C1)CCC(=O)N
Canonical SMILES C1CCN(C1)CCC(=O)N

Introduction

Synthesis Methodologies

Conventional Amidation Approaches

The synthesis of 3-(pyrrolidin-1-yl)propanamide typically involves the reaction of pyrrolidine with propanoyl chloride or propanoic acid derivatives. Nucleophilic acyl substitution facilitates the formation of the amide bond, with yields optimized through controlled stoichiometry and temperature. For instance, the hydrochloride salt is synthesized by treating pyrrolidine with propanoyl chloride in anhydrous dichloromethane, followed by hydrochloric acid quenching to precipitate the product.

Microwave-Assisted Synthesis

Recent advancements have utilized microwave irradiation to enhance reaction efficiency. A study demonstrated the one-pot synthesis of related propanamides (e.g., N-morpholino derivatives) under microwave conditions, achieving yields up to 79% in acetonitrile at 170°C . Key optimization parameters include:

SolventTemperature (°C)Time (min)Yield (%)
Acetonitrile1702579
Ethanol1802527

This method reduces side reactions and purification steps, highlighting its superiority over traditional thermal approaches .

Physicochemical Properties

The compound’s drug-like characteristics are evident in its computed physicochemical parameters:

PropertyValue
Molecular Weight140.19 g/mol
logP1.915
Hydrogen Bond Donors1
Polar Surface Area26.77 Ų
Aqueous Solubility (logSw)-2.435

The low aqueous solubility of the free base necessitates salt formation (e.g., hydrochloride) for pharmaceutical formulations.

Pharmacological Applications

Anticonvulsant Drug Intermediate

3-(Pyrrolidin-1-yl)propanamide hydrochloride serves as a critical intermediate in synthesizing levetiracetam, a second-generation antiepileptic drug. Its pyrrolidine group mimics the γ-aminobutyric acid (GABA) backbone, enabling interactions with synaptic vesicle protein 2A (SV2A) to modulate neurotransmitter release.

FLT3 Kinase Inhibition

A derivative, (Z)-N-(5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide, exhibited potent FLT3-ITD kinase inhibition (IC₅₀ = 0.8 nM) in acute myeloid leukemia (AML) models . The compound demonstrated:

  • Selectivity: >500-fold preference over c-KIT kinase .

  • Efficacy: 93.4% tumor growth inhibition in MV4-11 xenografts at 10 mg/kg .

Biological Activities and Mechanisms

Receptor Interactions

In vitro studies suggest that 3-(pyrrolidin-1-yl)propanamide derivatives modulate GABAergic signaling, potentially enhancing inhibitory neurotransmission. Molecular docking analyses reveal hydrogen bonding between the amide carbonyl and GABAₐ receptor α-subunits.

Antiproliferative Effects

FLT3-ITD inhibitors derived from this scaffold induce apoptosis in AML cells by arresting the cell cycle in the sub-G1 phase and suppressing ERK/STAT5 signaling .

Future Directions

  • Synthetic Chemistry: Expanding microwave-assisted protocols to enantioselective synthesis.

  • Drug Development: Optimizing bioavailability through prodrug strategies or nanoparticle formulations.

  • Target Exploration: Investigating roles in neurodegenerative and inflammatory diseases.

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